Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160826, DTXSID701179368 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136178-56-8, 104556-86-7 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Aminopyrazoles
The foundational approach to constructing the pyrazolo[1,5-a]pyrimidine core involves a one-step cyclocondensation reaction between β-ketoesters and aminopyrazoles. This method, validated by X-ray crystallography, proceeds via nucleophilic attack of the aminopyrazole’s amino group on the electrophilic carbonyl carbon of the β-ketoester, followed by cyclodehydration to form the fused heterocyclic system.
For Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate, the reaction typically employs ethyl 3-aminopyrazole-4-carboxylate and a β-ketoester derivative containing a hydroxyl group at the C7 position. The hydroxyl group may be introduced either through pre-functionalization of the β-ketoester or via post-synthetic modification of intermediate compounds.
Example Reaction Conditions
| Reactant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethyl 3-aminopyrazole-4-carboxylate + Ethyl 3-hydroxyacetoacetate | Ethanol | 80 | 72 |
| Ethyl 3-aminopyrazole-4-carboxylate + Ethyl 2-(hydroxymethyl)acetoacetate | DMF | 100 | 65 |
Hydroxylation of Chlorinated Precursors
An alternative route involves the synthesis of Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate followed by nucleophilic substitution to introduce the hydroxyl group. The chloro derivative is synthesized via cyclocondensation using a chlorinated β-ketoester, after which hydrolysis under basic conditions (e.g., NaOH in aqueous ethanol) replaces the chlorine atom with a hydroxyl group.
Key Considerations
-
Reagent Selection : Hydroxylation efficiency depends on the leaving group’s stability (Cl⁻ vs. Br⁻) and the nucleophile’s strength (OH⁻ vs. RO⁻).
-
Side Reactions : Competing ester hydrolysis may occur, necessitating pH control (pH 9–10) to preserve the ethyl carboxylate moiety.
Optimization of Reaction Conditions
Solvent and Catalytic Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states, whereas protic solvents (e.g., ethanol) improve yields by facilitating proton transfer during cyclodehydration. Catalytic acids (e.g., p-toluenesulfonic acid) or bases (e.g., triethylamine) are often employed to modulate reactivity and selectivity.
Temperature and Time Dependencies
Optimal temperatures range from 80°C to 120°C, balancing reaction completion and decomposition risks. Prolonged heating (>12 hours) at elevated temperatures (>100°C) may degrade the hydroxyl group, necessitating precise thermal control.
Structural Characterization and Analytical Data
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming structure and purity. For instance, the NMR spectrum of a related compound, 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, exhibits characteristic signals:
Table 1: Representative NMR Data for Pyrazolo[1,5-a]Pyrimidine Derivatives
| Compound | NMR (δ, ppm) | NMR (δ, ppm) |
|---|---|---|
| This compound | 12.15 (s, 1H, OH), 4.25 (q, 2H, CH2), 1.30 (t, 3H, CH3) | 165.2 (C=O), 158.1 (C7-OH), 104.3 (C3) |
X-ray Crystallographic Confirmation
Single-crystal X-ray diffraction of tautomeric forms confirms the dominance of the 7-keto tautomer in the solid state, with a C=O bond length of 1.23 Å. This structural insight guides synthetic modifications to stabilize desired tautomers for biological applications.
Comparative Analysis of Synthetic Methodologies
Table 2: Advantages and Limitations of Preparation Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | One-step synthesis, high atom economy | Requires specialized β-ketoesters |
| Chloro-to-Hydroxy Substitution | Modular, leverages stable intermediates | Risk of ester hydrolysis under basic conditions |
Industrial-Scale Production Considerations
Batch reactors with reflux condensers and temperature-controlled jackets are standard for large-scale synthesis. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits significant anti-inflammatory and analgesic effects. Its ability to modulate biochemical pathways related to pain and inflammation positions it as a potential candidate for treating conditions such as arthritis and other inflammatory diseases. The compound's hydroxyl group allows for hydrogen bonding, enhancing its interaction with biological targets involved in these pathways .
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is recognized for its anticancer properties. This compound has been studied for its ability to inhibit specific enzymes associated with cancer proliferation. For instance, derivatives of this compound have shown promise as inhibitors of dihydroorotate dehydrogenase, which is crucial in pyrimidine biosynthesis in cancer cells .
Antimicrobial Activity
Recent studies have highlighted the compound's potential in combating biofilm formation and quorum sensing in bacteria. Its structural characteristics allow it to interfere with bacterial communication and biofilm development, making it a candidate for treating infections resistant to conventional antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Variations of this compound have been synthesized by modifying substituents at various positions on the pyrazolo-pyrimidine core, leading to derivatives with enhanced biological activity or altered pharmacokinetic properties .
Table: Comparative Analysis of Derivatives
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Hydroxyl group at position 7 | Anti-inflammatory, analgesic |
| Ethyl 5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | Methyl substitution at position 5 | Enhanced lipophilicity |
| Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate | Chlorine at position 7 | Potential anticancer activity |
Study on Anti-inflammatory Effects
A study published in Molecules demonstrated the anti-inflammatory effects of this compound through in vivo models where it significantly reduced markers of inflammation compared to control groups. This study underscores the compound's potential as a therapeutic agent in managing chronic inflammatory diseases .
Anticancer Research
Another case study focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines revealed that derivatives including this compound exhibited cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing efficacy against cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Spectroscopic and Physical Properties
NMR Shifts
- Hydroxyl group: The 7-OH proton in the target compound is expected to resonate at δ 10–12 ppm (1H NMR) in DMSO-d6, analogous to phenolic protons . This contrasts with methyl (δ 2.68–2.84 ppm, ) or trifluoromethyl (δ 7.47–8.83 ppm, ) substituents.
- Ester carbonyl : The C=O group in the ethyl ester moiety typically appears at δ 162–163 ppm in 13C NMR (e.g., δ 162.57 ppm in ), consistent across derivatives .
Solubility and LogP
- The 7-OH group enhances water solubility compared to lipophilic substituents like CF3 or aryl groups. For example, Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate () has higher logP due to difluoromethyl and methoxyphenyl groups, whereas the hydroxyl analog is more polar .
Metabolic Stability
- Ester vs. amide replacements : The ethyl ester in the target compound is metabolically labile, as seen in kinase inhibitor studies (). Analogs with amide replacements (e.g., pyrazolo[1,5-a]pyrimidine-3-carboxamides) exhibit improved microsomal stability .
Target Interactions
- Hydrogen bonding: The 7-OH group can form hydrogen bonds with kinase ATP pockets (e.g., B-Raf inhibitors in ), enhancing binding affinity compared to nonpolar substituents.
- Electronic effects : Electron-withdrawing groups (e.g., 4-nitrophenyl in 6q, ) may improve inhibition potency by modulating electron density in the pyrimidine ring .
Stability and Reactivity
- Hydroxyl group reactivity : The 7-OH substituent may participate in oxidative reactions or serve as a site for further functionalization (e.g., etherification or esterification).
- Comparative stability : Derivatives with halogens (e.g., 7-(4-chlorophenyl) in 6o, ) exhibit greater chemical inertness than hydroxylated analogs .
Biological Activity
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring structure that includes both pyrazole and pyrimidine components. Its chemical structure is pivotal for its biological activity, particularly its interactions with various enzymes and receptors.
Enzyme Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting specific kinases. Kinases are critical for various signaling pathways within cells, and their inhibition can lead to altered cellular responses such as growth, differentiation, and apoptosis. For instance, studies have shown that this compound inhibits certain kinases involved in inflammatory responses and cancer progression .
Interaction with Biological Targets
The compound interacts with biological targets through hydrogen bonding and hydrophobic interactions. This ability to form stable complexes with proteins enhances its potential as a therapeutic agent. The inhibition of kinase activity disrupts phosphorylation events essential for signal transduction, thereby influencing multiple biochemical pathways .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, in vitro assays revealed that the compound has an IC50 value comparable to established anticancer drugs, indicating its effectiveness as a potential chemotherapeutic agent .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 18.5 | |
| MCF-7 (Breast Cancer) | 15.2 | |
| HeLa (Cervical Cancer) | 12.8 |
Antimicrobial Activity
This compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. The compound's mechanism may involve disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways within pathogens.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Study on Kinase Inhibition
A significant study investigated the inhibitory effects of this compound on IRAK4 kinase, which plays a crucial role in inflammatory signaling pathways. The results indicated that the compound inhibited IRAK4 with an IC50 value of 110 nM, demonstrating high selectivity against other kinases .
Antioxidant Activity
In addition to its anticancer and antimicrobial properties, the compound has shown promising antioxidant activity. In vitro assays indicated that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
